N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine
CAS No.:
Cat. No.: VC15008531
Molecular Formula: C15H15NO6
Molecular Weight: 305.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15NO6 |
|---|---|
| Molecular Weight | 305.28 g/mol |
| IUPAC Name | 2-[[2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]acetic acid |
| Standard InChI | InChI=1S/C15H15NO6/c1-8-10-4-3-9(21-2)5-12(10)22-15(20)11(8)6-13(17)16-7-14(18)19/h3-5H,6-7H2,1-2H3,(H,16,17)(H,18,19) |
| Standard InChI Key | MRRGKOFYZAZNJO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NCC(=O)O |
Introduction
N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine is a synthetic organic compound belonging to the chromenone family. It features a chromen-2-one core structure, which is characteristic of coumarins, a class of compounds known for their diverse pharmacological properties. This compound is distinguished by its unique combination of functional groups, including an acetyl group and a glycine moiety, contributing to its distinct chemical properties and biological activities.
Biological Activity
Research indicates that N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine exhibits significant biological activity, particularly as an antimicrobial agent. It effectively inhibits the growth of various bacterial strains by interacting with essential enzymes and proteins, such as bacterial DNA gyrase, which is crucial for DNA replication. Preliminary studies also suggest its potential use in developing therapeutic agents for conditions like cancer and infections.
| Biological Activity | Mechanism of Action |
|---|---|
| Antimicrobial | Inhibition of bacterial DNA gyrase. |
| Potential Anticancer | Interaction with cellular targets affecting proliferation. |
| Potential Anti-Infective | Modulation of immune responses or direct pathogen inhibition. |
Synthesis and Industrial Production
The synthesis of N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine typically involves multi-step organic reactions. Industrial production may optimize these methods using continuous flow reactors and automated systems to enhance yield and purity. This approach allows for efficient large-scale synthesis while maintaining high product quality.
Applications and Future Directions
This compound has several applications across various fields, including medicinal chemistry and organic synthesis. Its unique structural features and biological activities make it a valuable candidate for further research and development in pharmaceuticals.
| Field of Application | Potential Uses |
|---|---|
| Medicinal Chemistry | Development of antimicrobial and anticancer drugs. |
| Organic Synthesis | Intermediate in the synthesis of complex organic molecules. |
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